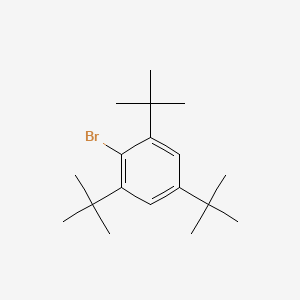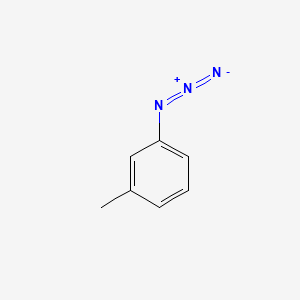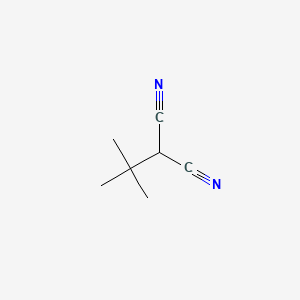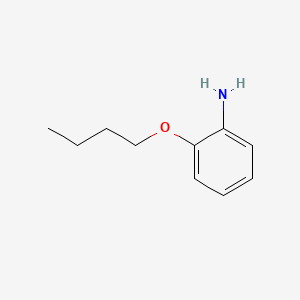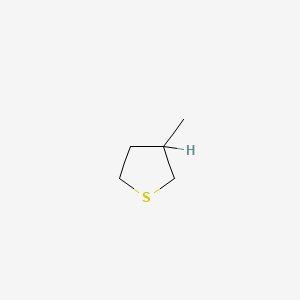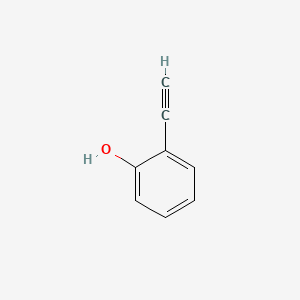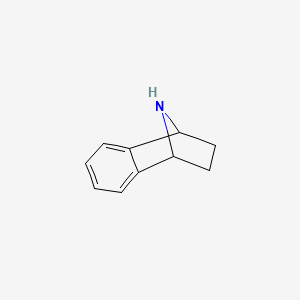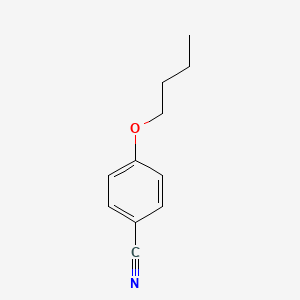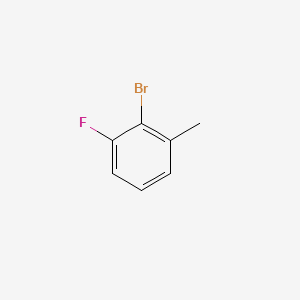
2-溴-3-氟甲苯
描述
2-Bromo-3-fluorotoluene: is an organic compound with the molecular formula C7H6BrF . It is a colorless to yellowish liquid with a melting point of -22°C and a boiling point of 180-182°C . This compound is used as an intermediate in the manufacturing of various organic chemicals, including pharmaceuticals, agrochemicals, and fragrances .
科学研究应用
2-Bromo-3-fluorotoluene is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:
Biology: It is used in the development of biologically active compounds and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is used in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and fragrances.
作用机制
Target of Action
2-Bromo-3-fluorotoluene is an organic compound that serves as an important intermediate in various chemical reactions It’s widely used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs , suggesting that its targets could be diverse depending on the specific end product.
Mode of Action
The mode of action of 2-Bromo-3-fluorotoluene largely depends on the specific chemical reaction it’s involved in. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, 2-Bromo-3-fluorotoluene would interact with a boron reagent and a palladium catalyst to form a new carbon-carbon bond .
Pharmacokinetics
It’s slightly soluble in water , which could influence its absorption and distribution. More research would be needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluorotoluene. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents . Its solubility in water could also affect its behavior in different environments .
生化分析
Biochemical Properties
2-Bromo-3-fluorotoluene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound can act as a substrate for enzymes involved in halogenation and dehalogenation processes, where it undergoes transformation to form more complex structures. The interactions between 2-Bromo-3-fluorotoluene and these biomolecules are primarily based on its ability to participate in electrophilic aromatic substitution reactions.
Molecular Mechanism
At the molecular level, 2-Bromo-3-fluorotoluene exerts its effects through interactions with various biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their functions. For example, in the presence of a catalyst, 2-Bromo-3-fluorotoluene can undergo oxidative addition to form a complex with palladium, which then participates in cross-coupling reactions . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-Bromo-3-fluorotoluene are critical factors that influence its long-term effects on cellular function. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to light and air . Long-term studies in vitro and in vivo have shown that the effects of 2-Bromo-3-fluorotoluene on cellular function can vary, with prolonged exposure potentially leading to changes in cell viability and function.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-3-fluorotoluene can be synthesized through various methods. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of 2-Bromo-3-fluorotoluene often involves large-scale halogenation reactions . For example, bromination of 3-fluorotoluene using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide can yield 2-Bromo-3-fluorotoluene . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
化学反应分析
Types of Reactions: 2-Bromo-3-fluorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form 3-fluorotoluene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Reactions: Products include substituted toluenes such as 2-amino-3-fluorotoluene, 2-thio-3-fluorotoluene, and 2-alkoxy-3-fluorotoluene.
Oxidation Reactions: Products include 2-bromo-3-fluorobenzoic acid and 2-bromo-3-fluorobenzaldehyde.
Reduction Reactions: The major product is 3-fluorotoluene.
相似化合物的比较
- 2-Bromo-5-fluorotoluene
- 4-Fluorotoluene
- 3-Bromo-2-butanone
- 2-Bromo-3-chloropyridine
- 3-Bromo-2-methylpyridine
Comparison: 2-Bromo-3-fluorotoluene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-1-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCXRRYRNRDSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208628 | |
| Record name | 2-Bromo-3-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59907-13-0 | |
| Record name | 2-Bromo-1-fluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59907-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059907130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-3-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


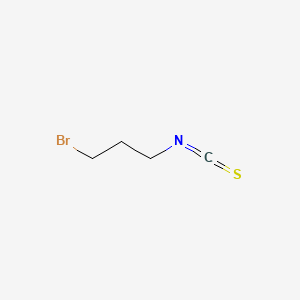

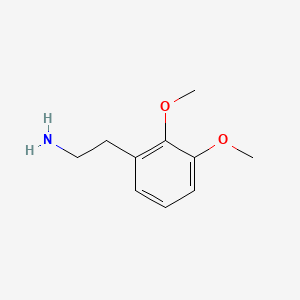
![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)

